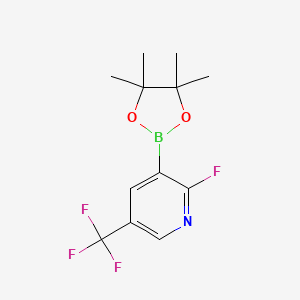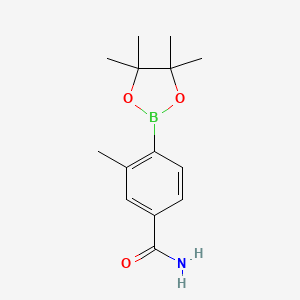
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
The compound “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the formula C14H19BO4 . It is also known as Methyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate .
Molecular Structure Analysis
The molecular structure of “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” consists of a benzamide group attached to a 3-methyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group . The molecular weight of the compound is 262.11 .Chemical Reactions Analysis
While specific chemical reactions involving “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” are not available, compounds with similar structures are often involved in borylation reactions, hydroboration of alkyl or aryl alkynes and alkenes, and coupling with aryl iodides .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.08±0.1 g/cm3, a melting point of 77-81°C (lit.), a predicted boiling point of 355.6±25.0 °C, and a flash point of 194.3°C . Its vapor pressure is 4.88E-07mmHg at 25°C, and it has a refractive index of 1.507 .Scientific Research Applications
Synthesis and Structural Analysis
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and its derivatives have been extensively studied for their synthesis and molecular structure. Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings and conducted a detailed crystallographic and conformational analysis. The molecular structures were calculated using density functional theory (DFT) and validated with X-ray diffraction values, indicating consistency between the DFT-optimized structures and the crystal structures. The study also delved into the molecular electrostatic potential and frontier molecular orbitals of the compounds, providing insights into their physicochemical properties (Huang et al., 2021).
Vibrational Properties and DFT Studies
Wu et al. (2021) synthesized similar compounds and characterized their structure through various spectroscopic techniques. The research utilized DFT and TD-DFT calculations to analyze the spectroscopic data and perform a comprehensive vibrational analysis. The study emphasizes the consistency of the molecular structure obtained from DFT calculations with the crystal structure determined by X-ray single crystal diffraction, highlighting the utility of these compounds in further scientific research (Wu et al., 2021).
Synthesis and Potential Therapeutic Applications
The compounds have been explored for potential therapeutic applications as well. Das et al. (2011) synthesized boron-containing derivatives using a borylation reaction, and these compounds are currently under evaluation for their biological activities. This highlights the potential application of these compounds in medicinal chemistry and drug development (Das et al., 2011).
Advanced Synthesis Techniques and Functional Analysis
Further research by Takagi & Yamakawa (2013) investigated the synthesis of these compounds through Pd-catalyzed borylation, demonstrating an effective method particularly for aryl bromides with sulfonyl groups. This methodological advancement in synthesis paves the way for the exploration of more complex derivatives and their subsequent applications (Takagi & Yamakawa, 2013).
Safety And Hazards
Safety information for “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is limited . As with all chemicals, it should be handled with appropriate personal protective equipment, such as gloves and safety glasses. If it comes into contact with skin or eyes, it should be washed off with plenty of water . It should be stored in a sealed container and kept away from oxygen, heat sources, and strong oxidizers .
properties
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-9-8-10(12(16)17)6-7-11(9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCPHCRRFATAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
CAS RN |
631911-09-6 | |
| Record name | 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



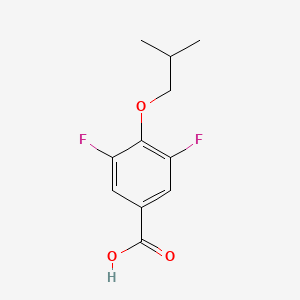
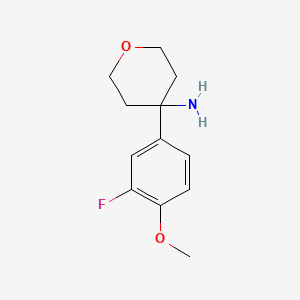
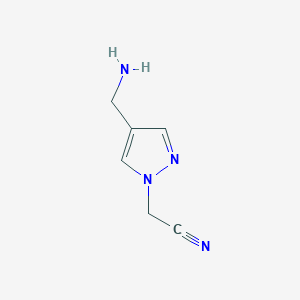
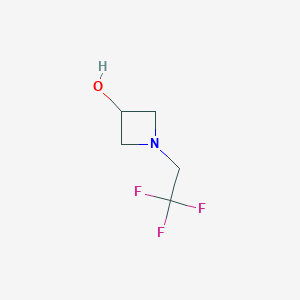
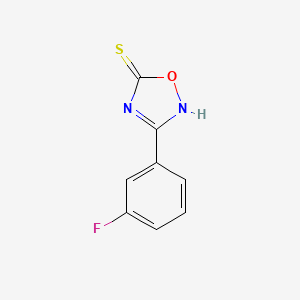
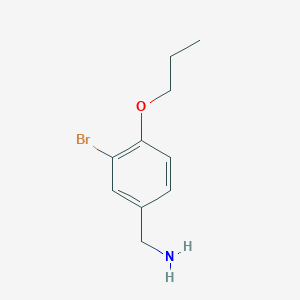
![5-[(2-Fluorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B1445265.png)
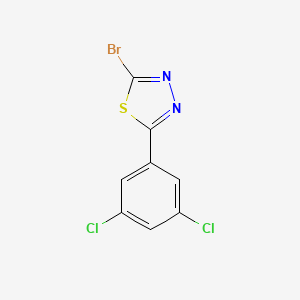
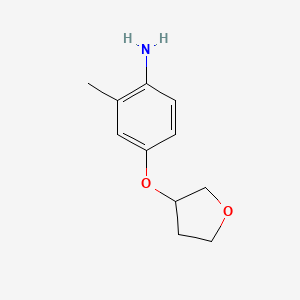
![[4-Methyl-2-(oxolan-3-yloxy)phenyl]methanamine](/img/structure/B1445269.png)
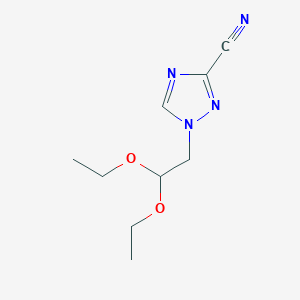
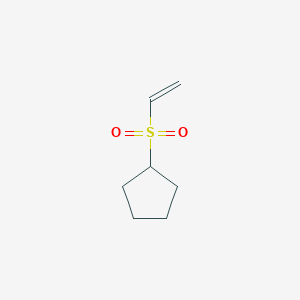
![1-[(Propan-2-yloxy)carbonyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1445272.png)
